Hydrogen-Bond Donor/Acceptor Count vs. N-(Morpholin-4-yl)benzamide
Relative to the des-amino comparator N-(morpholin-4-yl)benzamide, 2-amino-N-morpholinobenzamide possesses two additional hydrogen-bond donors (HBD) contributed by the ortho-amino group and one additional hydrogen-bond acceptor (HBA), increasing the total HBD count from 1 to 3 and the HBA count from 3 to 5 . Elevated HBD/HBA counts are empirically correlated with enhanced aqueous solubility and stronger, more directional target engagement in protein-ligand complexes [1]. This difference is structural and quantifiable; actual solubility or affinity improvements must be verified experimentally for the specific target of interest.
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | 3 HBD (amide NH + 2 × NH₂), 5 HBA (amide C=O, morpholine O, morpholine N, 2 × NH₂ N) |
| Comparator Or Baseline | N-(morpholin-4-yl)benzamide: 1 HBD, 3 HBA |
| Quantified Difference | +2 HBD, +2 HBA for target compound |
| Conditions | Structural enumeration based on molecular formula C₁₁H₁₅N₃O₂ vs. C₁₁H₁₄N₂O₂; no assay. |
Why This Matters
Higher HBD/HBA count predicts stronger and more geometrically constrained polar interactions with biological targets, reducing the entropic penalty upon binding, though empirical confirmation per target is required.
- [1] Kenny, P. W. Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 2022, 65(21), 14260–14275. DOI: 10.1021/acs.jmedchem.2c01147. View Source
